molecular formula C6H4F3NO2 B2785322 2-(Trifluoromethoxy)pyridin-3-ol CAS No. 1361836-59-0

2-(Trifluoromethoxy)pyridin-3-ol

Cat. No. B2785322
CAS RN: 1361836-59-0
M. Wt: 179.098
InChI Key: VQJOEVOBWJDUBE-UHFFFAOYSA-N
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Description

“2-(Trifluoromethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO2 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4F3NO2/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 179.1 .

Scientific Research Applications

2-(Trifluoromethoxy)pyridin-3-ol has been widely studied for its potential applications in various scientific fields. In particular, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridin-3-ol is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases, which are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. Inflammatory cells, this compound has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurons, this compound has been shown to protect against oxidative stress and apoptosis, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

2-(Trifluoromethoxy)pyridin-3-ol has several advantages for lab experiments, including its high yield and easy purification. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a promising drug candidate. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

2-(Trifluoromethoxy)pyridin-3-ol has several potential future directions, including further investigation of its mechanism of action and potential drug applications. Additionally, this compound could be modified to improve its solubility and reduce its toxicity. This compound could also be used as a tool compound in chemical biology research to investigate the role of specific enzymes and pathways in disease. Overall, this compound has significant potential for future research and development in various scientific fields.

Synthesis Methods

2-(Trifluoromethoxy)pyridin-3-ol can be synthesized through several methods, including the reaction of 2-chloro-3-hydroxypyridine with trifluoromethoxyboronic acid and palladium catalyst, or the reaction of 3-pyridylboronic acid with trifluoromethyl ether and copper catalyst. The yield of this compound synthesis is typically high, and the compound can be easily purified through column chromatography.

Safety and Hazards

The compound is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to ensure adequate ventilation .

properties

IUPAC Name

2-(trifluoromethoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-4(11)2-1-3-10-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJOEVOBWJDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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